N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide An impurity of Flecainide. Flecainide is a class 3C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.
Brand Name: Vulcanchem
CAS No.: 57415-36-8
VCID: VC21329758
InChI: InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26)
SMILES: C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Molecular Formula: C17H14F6N2O3
Molecular Weight: 408.29 g/mol

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

CAS No.: 57415-36-8

Cat. No.: VC21329758

Molecular Formula: C17H14F6N2O3

Molecular Weight: 408.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide - 57415-36-8

CAS No. 57415-36-8
Molecular Formula C17H14F6N2O3
Molecular Weight 408.29 g/mol
IUPAC Name N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Standard InChI InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26)
Standard InChI Key YCKWLOJVFNPJAW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Canonical SMILES C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Appearance White Solid
Melting Point 99-101 °C

Chemical Identity and Properties

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a specific benzamide derivative characterized by multiple functional groups. The compound is formally designated as an impurity related to the antiarrhythmic medication Flecainide and is cataloged in several chemical databases and pharmacopeias .

Basic Identifiers

The compound has several standardized identifiers that allow for accurate tracking and reference in scientific literature and regulatory documentation:

Identifier TypeValue
CAS Number57415-36-8
EINECS260-729-7
Molecular FormulaC₁₇H₁₄F₆N₂O₃
Molecular Weight408.3 g/mol
FDA UNIID1JBC233F7

This specific chemical identifier system enables precise tracking for research, regulatory, and quality control purposes in pharmaceutical applications .

Physical and Chemical Properties

The physical and chemical characteristics of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide establish its profile as a solid compound with specific handling requirements:

PropertyValue
Physical StateSolid
ColorWhite to Off-White
Melting Point99-101°C
SolubilitySparingly soluble in Chloroform, Slightly soluble in Methanol
Recommended StorageRefrigerated conditions

These physical properties are significant considerations for analytical methods development and stability testing when the compound is monitored as an impurity .

Structural Characteristics

The structural features of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide contribute to its chemical behavior and reactivity patterns.

Molecular Structure

The compound contains several key structural components:

  • A benzamide core with the carbonyl group forming an amide linkage

  • Two 2,2,2-trifluoroethoxy substituents at positions 2 and 5 of the benzene ring

  • A 2-pyridylmethyl group attached to the amide nitrogen

This configuration leads to a complex three-dimensional structure with specific electron distribution patterns that influence its chemical reactivity and physical properties .

Structural Relationship to Flecainide

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is structurally related to Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), with the primary difference being the nitrogen-containing ring system . While Flecainide contains a saturated piperidine ring, this compound features an aromatic pyridine ring. This structural similarity explains its occurrence as a process-related impurity in Flecainide production .

Specifically, the molecular weight difference between the compounds (408.3 g/mol for the pyridyl derivative versus 414.3 g/mol for Flecainide) reflects the structural variation in the nitrogen-containing ring system .

Pharmaceutical Significance

The compound's primary significance lies in its status as an identified impurity in pharmaceutical manufacturing processes.

SupplierProduct NumberPackage SizeListed Price (as of 2021)
TRCP99169025mg$1,455
American Custom Chemicals CorporationHCH01225775mg (95.00% purity)$499.13

Analytical Considerations

Due to its role as a pharmaceutical impurity, specific analytical techniques are likely employed for the detection and quantification of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

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